1-[1-(Aminomethyl)-3-methylcyclopentyl]cyclobutan-1-OL
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Overview
Description
1-[1-(Aminomethyl)-3-methylcyclopentyl]cyclobutan-1-OL is an organic compound with the chemical formula C5H11NO. It is known for its unique structure, which includes both cyclopentyl and cyclobutanol rings. This compound is used in various fields, including organic synthesis and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[1-(Aminomethyl)-3-methylcyclopentyl]cyclobutan-1-OL is typically synthesized through the reaction of aminomethylcyclobutanone with sodium hydroxide (NaOH). During this reaction, aminomethylcyclobutanone undergoes hydrolysis to form this compound .
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The compound is often produced under inert gas (nitrogen or argon) at temperatures between 2–8°C to maintain stability .
Chemical Reactions Analysis
Types of Reactions: 1-[1-(Aminomethyl)-3-methylcyclopentyl]cyclobutan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are commonly used.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-[1-(Aminomethyl)-3-methylcyclopentyl]cyclobutan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of other compounds, such as drugs, dyes, and fragrances.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized as a component in surfactants, lubricants, and additives for dissolvable agents, dewetting agents, and refrigerants
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)-3-methylcyclopentyl]cyclobutan-1-OL involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-(Aminomethyl)cyclobutanol
- 1-(Aminomethyl)cyclopentanol
- 1-(Aminomethyl)cyclohexanol
Comparison: 1-[1-(Aminomethyl)-3-methylcyclopentyl]cyclobutan-1-OL stands out due to its dual ring structure, which imparts unique chemical and physical properties. Compared to similar compounds, it offers distinct reactivity and stability, making it valuable in specific synthetic and industrial applications .
Properties
Molecular Formula |
C11H21NO |
---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
1-[1-(aminomethyl)-3-methylcyclopentyl]cyclobutan-1-ol |
InChI |
InChI=1S/C11H21NO/c1-9-3-6-10(7-9,8-12)11(13)4-2-5-11/h9,13H,2-8,12H2,1H3 |
InChI Key |
RCGFCNAULQXWFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)(CN)C2(CCC2)O |
Origin of Product |
United States |
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